1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene
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Overview
Description
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The isocyanate group can be introduced through the reaction of an amine precursor with phosgene or a phosgene substitute .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, followed by the introduction of the isocyanate group under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted benzoic acids.
Reduction: Formation of trifluoromethyl-substituted anilines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The presence of trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
1-(isothiocyanatomethyl)-3,5-bis(trifluoromethyl)benzene: Contains an isothiocyanate group instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the combination of trifluoromethyl and isocyanate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
466671-36-3 |
---|---|
Molecular Formula |
C10H5F6NO |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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